molecular formula C21H17F2N5O3 B2446279 2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-38-1

2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No. B2446279
CAS RN: 1021125-38-1
M. Wt: 425.396
InChI Key: IMHAKFNKBJYMKV-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole . Triazoles are nitrogenous heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported to involve the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid .


Molecular Structure Analysis

The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of related compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole compounds, including those with a 1,2,4-triazolo[4,3-b]pyridazine ring, have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated promising cytotoxic effects against cancer cells. Specifically, one derivative bearing a 2,4-difluoro group at the phenyl moiety exhibited adequate cytotoxicity . Further research could explore its potential as an anticancer agent.

Conclusion

Mechanism of Action

The mechanism of action of such compounds often involves their ability to bind to various enzymes and receptors in the biological system . This is due to the presence of the triazole ring, which is capable of forming a variety of non-covalent bonds .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in the development of new synthetic methods and the exploration of their potential therapeutic uses . Future research may focus on the design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of various diseases .

properties

IUPAC Name

2,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)16-6-5-14(22)12-17(16)23/h2-8,11-12H,9-10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAKFNKBJYMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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